7-Bromo-2-naphthoic acid

Catalog No.
S697446
CAS No.
5043-14-1
M.F
C11H7BrO2
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-naphthoic acid

CAS Number

5043-14-1

Product Name

7-Bromo-2-naphthoic acid

IUPAC Name

7-bromonaphthalene-2-carboxylic acid

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C11H7BrO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14)

InChI Key

LFABKBCBWUOHGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C(=O)O

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C(=O)O

Synthesis of Binaphthyl-based Amino Acids and Amino Alcohols

Field: Organic Chemistry

Application: Bromo-naphthoic acids are used as reactants in the synthesis of binaphthyl-based amino acids and amino alcohols .

Method of Application: This involves domino coupling reactions and lactam ring opening of intermediates .

Synthesis of Benzimidazoles and Benzimidazolequinone Derivatives

Field: Medicinal Chemistry

Application: Bromo-naphthoic acids are used in the synthesis of benzimidazoles and benzimidazolequinone derivatives .

Method of Application: This involves cyclocondensation reactions .

Synthesis of Axially Chiral Biaryls

Field: Pharmaceutical Chemistry

Application: Bromo-naphthoic acids are used in the synthesis of axially chiral biaryls .

Method of Application: This involves Suzuki-Miyaura reactions .

Synthesis of Aryl Ring-Fused Benzimidazolequinones

Application: Bromo-naphthoic acids are used in the synthesis of aryl ring-fused benzimidazolequinones .

Method of Application: This involves radical cyclization .

Probes for Human Cytochrome P450 Enzymes

Field: Biochemistry

Application: Bromo-naphthoic acids are used as probes for human cytochrome P450 enzymes .

Mechanochemical Bromination of 2-Naphthol

Field: Chemistry

Application: Bromo-naphthoic acids are used in the mechanochemical bromination of 2-naphthol .

Method of Application: This involves the use of a mortar and pestle to grind together 2-naphthol, sodium bromide, and oxone into a fine powder. The powder is then placed in a plastic reagent bottle with grinding media and tumbled for several hours .

Results: The resulting product is 1-bromo-2-naphthol .

7-Bromo-2-naphthoic acid has the molecular formula C₁₁H₇BrO₂ and a molecular weight of approximately 251.08 g/mol. It is characterized by a naphthalene ring substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position. This compound is typically encountered as a pale yellow crystalline solid and is soluble in organic solvents.

As 7-bromo-2-naphthoic acid is an intermediate, it doesn't have a direct mechanism of action in biological systems. Its purpose lies in serving as a building block for drugs that target specific mechanisms depending on their structure [].

Information on the specific hazards of 7-bromo-2-naphthoic acid is scarce. However, due to the presence of bromine, it is recommended to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood. Standard laboratory safety procedures for handling chemicals should be followed [].

Typical of carboxylic acids and aromatic compounds. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through reactions such as the Sandmeyer reaction.
  • Decarboxylation: Under certain conditions, it can lose the carboxyl group to form bromonaphthalene derivatives.

Several methods exist for synthesizing 7-bromo-2-naphthoic acid:

  • Sandmeyer Reaction: This method involves diazotization followed by substitution with copper(I) bromide in an acidic medium. The typical reaction conditions include:
    • Temperature: 5 to 80 °C (preferably room temperature to 70 °C)
    • Reaction time: 1 to 20 hours
    • Yield: Approximately 76% to 78% under optimized conditions .
  • Oxidative Methods: Alternative synthetic routes may involve the oxidation of corresponding naphthyl derivatives using molecular oxygen or other oxidants in the presence of catalysts.

7-Bromo-2-naphthoic acid finds utility in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used in studies exploring the structure-activity relationship of naphthalene derivatives.
  • Dyes and Pigments: Its derivatives may be used in dye formulations due to their chromophoric properties.

While specific interaction studies on 7-bromo-2-naphthoic acid are scarce, its interactions with biological systems suggest potential pathways for drug development. Its ability to act as a substrate or inhibitor in enzymatic reactions could be explored further to understand its pharmacological potential.

Several compounds share structural similarities with 7-bromo-2-naphthoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Bromo-2-naphthoic acidC₁₁H₇BrO₂Similar structure; different bromine position
7-Bromo-3-hydroxy-2-naphthoic acidC₁₁H₇BrO₃Hydroxy group addition; increased polarity
1-Bromo-2-naphthoic acidC₁₁H₇BrO₂Bromine at position 1; different reactivity

Uniqueness of 7-Bromo-2-Naphthoic Acid

The unique position of the bromine atom at the 7-position distinguishes it from other naphthoic acids, influencing its reactivity and biological activity. The presence of the carboxylic acid group allows for diverse functionalization opportunities, making it a versatile compound in synthetic chemistry.

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Bromonaphthalene-2-carboxylic acid

Dates

Modify: 2023-08-15

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